molecular formula C11H19F3N2O2 B11821423 tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B11821423
M. Wt: 268.28 g/mol
InChI Key: BSKPTFCIFODADH-YUMQZZPRSA-N
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Description

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a trifluoromethyl (CF₃) group at the 4-position and a trans-configured amino group at the 3-position. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and modulates solubility.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1

InChI Key

BSKPTFCIFODADH-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

Conditions Reagents Time Yield Reference
Trifluoroacetic acid (TFA)TFA in DCM (1:1 v/v)1–2 h>95%
HCl in dioxane4M HCl/dioxane4 h90%

Example :
Treatment with TFA in dichloromethane (DCM) at room temperature cleaves the Boc group efficiently, generating the primary amine trans-3-amino-4-(trifluoromethyl)piperidine .

Nucleophilic Substitution Reactions

The free amine undergoes alkylation or acylation to introduce diverse substituents:

Reaction Type Reagents Product Yield Reference
AlkylationPropargyl bromide, K₂CO₃, DMF1-Propargyl-4-(trifluoromethyl)piperidine85%
AcylationAcetyl chloride, Et₃N, THFN-Acetyl-4-(trifluoromethyl)piperidine78%

Key Insight :
The trifluoromethyl group enhances electron-withdrawing effects, increasing the amine’s nucleophilicity in polar aprotic solvents like DMF or THF.

Suzuki-Miyaura Cross-Coupling

The boronate ester derivative participates in palladium-catalyzed cross-coupling with aryl halides:

Catalyst Base Solvent Aryl Halide Yield Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O4-Bromobenzoate99%
Pd(dppf)Cl₂CsFTHF3-Bromoaniline50%

Example :
Reaction with 3-bromoaniline under Pd(PPh₃)₄ catalysis forms tert-butyl trans-3-(3-aminophenyl)-4-(trifluoromethyl)piperidine-1-carboxylate .

Amide Bond Formation

The deprotected amine reacts with carboxylic acids or activated esters:

Activating Agent Conditions Product Yield Reference
HATUDIPEA, DMFPeptide-conjugated piperidine derivatives75–90%
EDC/HOBtCH₂Cl₂, rtN-Aryl amides82%

Application :
Used to synthesize MAO inhibitors, where the trifluoromethyl group improves metabolic stability .

Hydrolysis of the Ester Group

The Boc-protected ester is hydrolyzed to the carboxylic acid under basic conditions:

Conditions Reagents Product Yield Reference
NaOH (aq.)2M NaOH, MeOH, refluxtrans-3-Amino-4-(trifluoromethyl)piperidine-1-carboxylic acid88%

Stereochemical Influence on Reactivity

The trans configuration of the amino and trifluoromethyl groups sterically hinders reactions at the 3-position, directing substitutions to the 4-position . This stereoselectivity is critical in designing enzyme inhibitors (e.g., MAO-A/MAO-B selectivity) .

  • Boc Deprotection enables rapid access to the free amine for downstream reactions.

  • Suzuki Coupling achieves high yields with electron-deficient aryl halides.

  • The trifluoromethyl group enhances stability and directs regioselectivity in substitutions.

  • Stereochemistry critically impacts biological activity and synthetic pathways .

For further details, consult primary references .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of tert-butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate has been documented in several studies, highlighting its structural features and synthetic routes. The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

Biological Activities

The biological activities of this compound have been explored in several contexts, particularly regarding its role as a pharmaceutical agent.

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity. For example, studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways .

P-glycoprotein Modulation

The compound has been investigated for its ability to modulate P-glycoprotein (P-gp), a crucial protein involved in drug resistance mechanisms in cancer therapy. It has been shown to increase the intracellular concentration of chemotherapeutic agents like paclitaxel in drug-resistant cell lines, indicating its potential as an adjuvant in cancer treatment .

Applications in Drug Development

Due to its unique structural features and biological activities, this compound is being explored for various applications in drug development.

Lead Compound Development

The compound serves as a lead structure for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its modification can lead to analogs with enhanced efficacy and selectivity .

Neuropharmacological Research

Given its piperidine structure, this compound is also being studied for potential neuropharmacological applications. Compounds with similar structures have shown promise in treating conditions like depression and anxiety by interacting with neurotransmitter systems .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, enhancing the effects of standard chemotherapeutics.
P-glycoprotein InteractionShowed ability to reverse drug resistance in vitro by increasing drug accumulation within resistant cells.
NeuropharmacologyPotential applications in treating neurological disorders due to its interaction with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

tert-Butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: 1354963-24-8)
  • Key Differences : Incorporates a 4-fluoro-3-(trifluoromethyl)phenyl substituent instead of a standalone CF₃ group.
  • The absence of a trans-amino configuration may alter binding interactions .
tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n)
  • Key Differences : Features a pyrazole ring substituted with a 3-(trifluoromethyl)phenyl group and a methoxycarbonyl moiety.
  • Synthesis : Synthesized via hydrazine coupling (79% yield), differing in the heterocyclic addition step compared to the target compound .
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate
  • Key Differences: Replaces CF₃ with a carbamoyl group and introduces a methoxyimino substituent.
  • Implications : Increased polarity due to the carbamoyl group may enhance aqueous solubility but reduce membrane permeability .

Analogues with Modified Ring Systems

tert-Butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1609348-48-2)
  • Key Differences : Pyrrolidine (5-membered ring) instead of piperidine.
  • Implications : Smaller ring size reduces conformational flexibility and may impact binding to targets preferring larger hydrophobic pockets .
tert-Butyl 4-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate
  • Key Differences: Quinoline core with two CF₃ groups and a hydroxymethyl linker.

Functional Group Variations

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5)
  • Key Differences: Cis-configured 3-fluoro and 4-hydroxy groups replace the trans-amino and CF₃ groups.
  • Implications : Hydroxy group increases hydrogen-bonding capacity, while fluorine enhances stability. Cis stereochemistry may limit spatial compatibility in certain targets .
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
  • Key Differences : Triazole-thioether substituent and hydroxyl group at the 4-position.
  • Implications : Thioether linkage improves resistance to enzymatic hydrolysis, relevant in prodrug design .

Comparative Data Table

Compound Name Backbone Key Substituents Yield (%) Key Properties/Applications Reference
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate Piperidine trans-3-amino, 4-CF₃ N/A Drug intermediate, hydrogen bonding
tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate Piperidine Pyrazole, 3-CF₃Ph, methoxycarbonyl 79 Heterocyclic building block
tert-Butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine trans-3-amino, 4-CF₃ N/A Conformationally restricted intermediate
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Piperidine cis-3-F, 4-OH N/A Enhanced solubility, metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : Compounds like 5n and 5o achieve moderate yields (63–81%) via hydrazine coupling, suggesting that similar routes could optimize the target compound’s synthesis .
  • Biological Relevance: The CF₃ group in 5n and the quinoline derivative highlights its role in improving binding affinity through hydrophobic interactions.
  • Stereochemical Impact : The trans configuration in the target compound may offer better spatial alignment for target engagement compared to cis analogues .

Biological Activity

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 2166381-92-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19F3N2O2C_{11}H_{19}F_3N_2O_2, and it has a molecular weight of 268.28 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Some derivatives have shown potential in cancer therapy by inducing apoptosis in tumor cells. For instance, studies have demonstrated that modifications to the piperidine structure can enhance cytotoxicity against specific cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including monoamine oxidase (MAO) isoforms. The trans isomer has been noted for its favorable binding properties compared to its cis counterpart, suggesting enhanced selectivity in enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and receptors.
  • Structural Modifications : Variations in the piperidine ring can lead to significant changes in biological activity. For example, the introduction of different substituents has been linked to increased potency against specific targets .
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, making them potential candidates for cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds:

StudyFindings
MDPI Review (2023) Highlighted anticancer properties through three-component reactions leading to enhanced cytotoxicity in hypopharyngeal tumor models .
PMC Study (2020) Investigated enzyme inhibition by piperidine derivatives, demonstrating selective inhibition for MAO-B with lower binding energies for trans isomers .
NCBI Research (2024) Evaluated structural modifications in piperidines affecting metabolic stability and activity against parasites, showing that trifluoromethyl substitutions can enhance efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Step 1 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. For example, using copper-mediated coupling or photoredox catalysis under inert conditions .
  • Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .
  • Step 3 : Stereoselective introduction of the amino group at the 3-position. Chiral auxiliaries or enzymatic resolution may be employed to ensure trans configuration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure. Use NIOSH-approved respirators if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent removal or high-temperature steps .
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water for 15 minutes .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify the Boc group (δ ~1.4 ppm for tert-butyl), trifluoromethyl (δ ~120-125 ppm in ¹³C), and amino protons (broad singlet at δ ~2.5-3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect enantiomeric excess if applicable .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~299 for C₁₁H₂₀F₃N₂O₂) .

Advanced Research Questions

Q. How can the stereochemical integrity of the trans-3-amino and 4-trifluoromethyl groups be rigorously validated?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (e.g., using synchrotron radiation) provides unambiguous confirmation of the trans configuration and bond angles .
  • Chiral Chromatography : Use a Chiralpak IA/IB column with hexane/isopropanol eluents to separate enantiomers and determine optical rotation .
  • NOESY NMR : Cross-peaks between the amino proton and adjacent piperidine protons can confirm spatial proximity in the trans isomer .

Q. What strategies mitigate regioselectivity challenges during functionalization of the piperidine ring?

  • Methodological Answer :
  • Directing Groups : Temporarily install a Boc or tosyl group at the 1-position to steer electrophilic substitutions (e.g., trifluoromethylation) to the 4-position .
  • Metal Catalysis : Palladium or copper catalysts with chelating ligands (e.g., phenanthroline) enhance selectivity for C–H activation at sterically accessible sites .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states to optimize regioselectivity .

Q. How can stability issues in acidic or basic conditions be addressed during synthetic applications?

  • Methodological Answer :
  • Acidic Conditions : The Boc group is labile under strong acids (e.g., TFA). Stabilize the compound by using milder acids (e.g., HCl in dioxane) or replacing Boc with a more stable protecting group (e.g., Fmoc) .
  • Basic Conditions : Avoid prolonged exposure to aqueous bases (e.g., NaOH), which may hydrolyze the carbamate. Use non-nucleophilic bases (e.g., DBU) in anhydrous solvents .
  • Storage : Store at –20°C under nitrogen to prevent degradation. Monitor stability via periodic HPLC analysis .

Q. How should researchers resolve contradictions in reported solubility or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, concentration) to verify solubility claims. For example, test solubility in DMSO, ethanol, and water .
  • Cross-Validation : Compare NMR chemical shifts with computed spectra (e.g., using ACD/Labs or MestReNova) to identify artifacts or impurities .
  • Collaborative Studies : Share samples with independent labs to confirm spectral assignments and physical properties .

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